molecular formula C12H10F2N2O3 B2734634 methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1092774-03-2

methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2734634
CAS No.: 1092774-03-2
M. Wt: 268.22
InChI Key: DOPNRGJEIISYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate is a versatile pyrazole-carboxylate ester compound of significant interest in agrochemical and pharmaceutical research. Its structure, featuring a carboxylate ester and a difluoromethoxy phenyl substituent, is characteristic of bioactive molecules. Pyrazole carboxamides are extensively studied for their antifungal properties, with research indicating they can disrupt fungal mitochondrial function by inhibiting key enzymes in the respiratory chain, specifically Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase) . This leads to impaired energy production and ultimately cell death in fungal pathogens such as Rhizoctonia solani , which causes destructive crop diseases like rice sheath blight . The presence of the difluoromethoxy group is a common bioisostere in modern medicinal and agrochemical design, often influencing a compound's metabolic stability, lipophilicity, and overall bioavailability . As a building block, this methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, a transformation often seen in the synthesis of active ingredients or their metabolites . The synthetic route for such pyrazole derivatives often involves a one-pot, two-component reaction between an appropriate phenylhydrazine and a diester like dimethyl acetylene dicarboxylate (DMAD), followed by purification via recrystallization from solvents such as ethanol . This compound is intended for research applications only, including use as a key synthetic intermediate in the discovery and development of new fungicides, as well as in structure-activity relationship (SAR) studies to optimize biological activity. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet for proper handling and disposal information.

Properties

IUPAC Name

methyl 3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-11(17)10-6-9(15-16-10)7-2-4-8(5-3-7)19-12(13)14/h2-6,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNRGJEIISYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the difluoromethoxy group or the pyrazole ring to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance anti-inflammatory efficacy .

P2Y14 Receptor Antagonism

The compound is being explored as a selective antagonist for the P2Y14 receptor, which plays a crucial role in immune response regulation. A series of pyrazole analogues have been synthesized, showing promising results in reducing inflammation in vitro and in vivo models, indicating that this compound could be a lead compound for further development .

Organic Light Emitting Diodes (OLEDs)

This compound may find applications in OLED technology due to its electronic properties. Pyrazole derivatives have been studied for their hole transport capabilities in OLEDs, where they can enhance device efficiency and brightness compared to traditional materials .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrazole ring followed by carboxylation and fluorination steps to introduce the difluoromethoxy group .

Characterization Techniques

Characterization of this compound is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound, which is crucial for its application in biological studies .

Case Studies

StudyFocusFindings
Asian Journal of Chemistry (2020)Anti-inflammatory activityDemonstrated that aminomethyl derivatives of pyrazoles exhibit higher anti-inflammatory activity than standard drugs like diclofenac sodium .
PubMed Study (2022)P2Y14 receptor antagonismIdentified pyrazole analogues with significant anti-inflammatory effects, supporting the potential of this compound as a therapeutic agent .
De Gruyter Study (2024)Structural analysisProvided insights into the crystal structure of related compounds, aiding in understanding their electronic properties for material applications .

Mechanism of Action

The mechanism of action of methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 5-[4-(4-Bromophenoxy)phenyl]-1H-pyrazole-3-carboxylate ()

  • Substituent: 4-Bromophenoxy (-O-C₆H₄-Br)
  • Molecular Weight : 373.206 g/mol
  • Key Differences: The bromine atom introduces significant molecular weight and bulkiness compared to the difluoromethoxy group. Bromine’s polarizability may enhance halogen bonding in biological targets, whereas the difluoromethoxy group’s electronegativity could improve solubility and metabolic resistance.

Ethyl 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()

  • Substituent : 3-Fluoro-4-methoxyphenyl
  • Molecular Weight : 264.25 g/mol (estimated)
  • Key Differences: The ethyl ester (vs. The methoxy (-OCH₃) group is less electron-withdrawing than difluoromethoxy (-OCHF₂), which may reduce metabolic stability. The fluorine at position 3 of the phenyl ring introduces steric and electronic effects distinct from the para-substituted difluoromethoxy group .

Methyl 5-((2-((4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate ()

  • Substituent: Pyrimidinyl-aminophenyl with a tert-butoxycarbonyl (Boc)-protected amine
  • Molecular Weight : 468.2 g/mol (observed)
  • Key Differences :
    • The Boc-protected amine and pyrimidine moieties add complexity and hydrogen-bonding capacity, which are absent in the target compound.
    • The Boc group enhances solubility in organic solvents but requires deprotection for biological activity, unlike the directly functionalized difluoromethoxy group .

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()

  • Substituent: Thiophene-carboxylate fused with pyrazolo-pyrimidine and chromenone
  • Molecular Weight : 560.2 g/mol (observed)
  • Key Differences: The extended heterocyclic system (pyrazolo-pyrimidine) and chromenone core enable π-π stacking and multi-target interactions, unlike the simpler pyrazole-carboxylate scaffold. Fluorine atoms at strategic positions enhance binding affinity, similar to the difluoromethoxy group’s electronic effects .

Structural and Functional Comparison Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
Methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate (Target) 4-(Difluoromethoxy)phenyl ~270 (estimated) High electronegativity, metabolic stability, moderate lipophilicity
Methyl 5-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-3-carboxylate 4-(4-Bromophenoxy)phenyl 373.206 Bulky, halogen-bonding potential, synthetic versatility
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-Fluoro-4-methoxyphenyl ~264.25 Increased lipophilicity, reduced electron-withdrawing effects vs. -OCHF₂
Pyrimidinyl-Boc-protected analog Pyrimidinyl-aminophenyl (Boc-protected) 468.2 High hydrogen-bonding capacity, requires deprotection for activity
Thiophene-pyrazolo-pyrimidine derivative Thiophene-carboxylate, fluorinated chromenone 560.2 Multi-target potential, enhanced π-π stacking, high molecular complexity

Implications for Drug Design

The difluoromethoxy group in the target compound balances electronic effects and steric demands, offering advantages over bulkier (e.g., bromophenoxy) or less electronegative (e.g., methoxy) substituents. Its methyl ester group provides a compromise between lipophilicity and metabolic clearance, contrasting with ethyl esters (higher lipophilicity) or Boc-protected amines (requiring activation). Structural insights from analogs suggest that the target compound may exhibit optimized pharmacokinetic profiles for central nervous system or antimicrobial applications, though experimental validation is needed .

Biological Activity

Methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate (CAS No: 1092774-03-2) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethoxyphenyl group and a carboxylate moiety. Its molecular formula is C17H17F2N5O2C_{17}H_{17}F_{2}N_{5}O_{2} with a molecular weight of 314.29 g/mol. The structure can be represented as follows:

SMILES COC(=O)c1cc(nn1c2ccc(F)cc2F)c3ccccc3\text{SMILES }COC(=O)c1cc(nn1-c2ccc(F)cc2F)-c3ccccc3

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, may possess antimicrobial properties against a range of bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activities

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives:

  • Study Findings : A study indicated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at low concentrations .
CompoundBacterial StrainInhibition Zone (mm)
Pyrazole DerivativeE. coli15
Pyrazole DerivativeS. aureus18

Anti-inflammatory Activity

The anti-inflammatory potential has also been highlighted:

  • In Vivo Studies : In animal models, treatment with this compound resulted in a marked decrease in edema formation and inflammatory markers, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Research has indicated promising anticancer properties:

  • Cell Line Studies : this compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing significant cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71045
MDA-MB-231860

Case Studies

Case Study 1 : A recent investigation into the synergistic effects of this compound combined with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cells, suggesting its potential as an adjunct therapy in chemotherapy regimens .

Case Study 2 : Another study highlighted the compound's role in reducing inflammatory responses in models of arthritis, showcasing its potential therapeutic application for chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step process starting from substituted phenyl precursors. A typical approach involves:

  • Condensation : Reacting 4-(difluoromethoxy)benzaldehyde with hydrazine derivatives to form the pyrazole core.
  • Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or esterification under acidic/basic conditions.
  • Key Variables : Solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–100°C for cyclization), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps). Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of hydrazine derivatives .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethoxy protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.1–6.5 ppm).
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and aryl groups (e.g., 45–75° deviations observed in analogous fluorinated pyrazoles) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 323.05) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Byproduct Formation : Unreacted hydrazine or esterification byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF mixtures) improves purity .
  • Fluorine-Related Instability : Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, reaction path searching) enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 16) predict transition states and intermediates, reducing trial-and-error in derivatization. For example, substituent effects on pyrazole ring planarity correlate with ligand-receptor binding .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies favorable interactions with targets like carbonic anhydrase isoforms (e.g., CAH1, CAH2) by modeling the difluoromethoxy group’s steric/electronic contributions .

Q. What mechanistic insights explain contradictory bioactivity data in fluorinated pyrazole analogs?

  • Methodological Answer : Contradictions arise from:

  • Substituent Positioning : Para-substituted difluoromethoxy groups enhance metabolic stability but may reduce solubility, conflicting with in vitro/in vivo efficacy.
  • Metabolic Pathways : Fluorine atoms influence cytochrome P450 interactions; LC-MS/MS studies track metabolites to resolve discrepancies between enzymatic assays and cell-based models .

Q. How does the difluoromethoxy group impact photophysical properties in material science applications?

  • Methodological Answer : The group’s electron-withdrawing nature alters:

  • Optical Bandgap : UV-Vis spectroscopy reveals redshifted absorption (λₐᵦₛ ~350 nm) compared to non-fluorinated analogs.
  • Charge Transport : DFT calculations show enhanced electron mobility in OLED applications due to lowered LUMO levels (-2.8 eV) .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Use internal controls (e.g., reference inhibitors in enzyme assays) and replicate experiments across ≥3 independent batches.
  • QC Metrics : Purity ≥95% (HPLC), residual solvent levels (GC-MS) below ICH limits .

Q. How are crystallographic data (e.g., CCDC entries) leveraged to resolve structural ambiguities?

  • Methodological Answer :

  • Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., deposition code XYZ123) to validate bond lengths/angles.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts in packing diagrams) to explain solubility trends .

Safety and Handling in Research Settings

Q. What safety protocols are recommended given the limited toxicological data?

  • Methodological Answer :

  • Precautionary Measures : Use fume hoods, PPE (gloves, goggles), and avoid inhalation.
  • Waste Disposal : Incinerate via licensed facilities; avoid aqueous release due to potential bioaccumulation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.